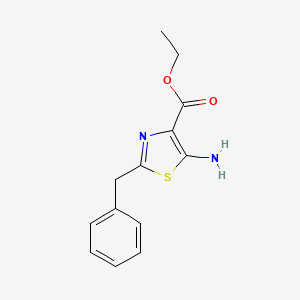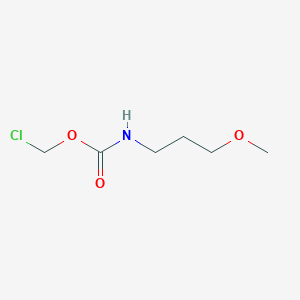
chloromethyl N-(3-methoxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl N-(3-methoxypropyl)carbamate is an organic compound with the molecular formula C6H12ClNO3. It is a carbamate derivative, which is a class of compounds known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloromethyl group and a methoxypropyl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl N-(3-methoxypropyl)carbamate typically involves the reaction of chloromethyl chloroformate with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2OCOCl+NH2CH2CH2OCH3→ClCH2OCO-NH-CH2CH2OCH3+HCl
This reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl N-(3-methoxypropyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Various substituted carbamates.
Hydrolysis: 3-methoxypropylamine and carbon dioxide.
Oxidation and Reduction: Depending on the specific reaction, different oxidized or reduced products can be formed.
Applications De Recherche Scientifique
Chloromethyl N-(3-methoxypropyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of chloromethyl N-(3-methoxypropyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can react with nucleophilic amino acid residues in enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target serine hydrolases and other enzymes involved in critical biological processes .
Comparaison Avec Des Composés Similaires
Chloromethyl N-(3-methoxypropyl)carbamate can be compared with other carbamate derivatives, such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of the chloromethyl and methoxypropyl groups.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.
Propriétés
Formule moléculaire |
C6H12ClNO3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
chloromethyl N-(3-methoxypropyl)carbamate |
InChI |
InChI=1S/C6H12ClNO3/c1-10-4-2-3-8-6(9)11-5-7/h2-5H2,1H3,(H,8,9) |
Clé InChI |
WTFQVVBYYNAQIF-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


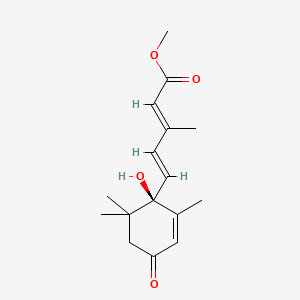
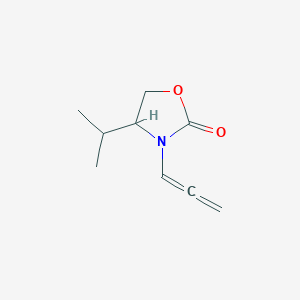
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
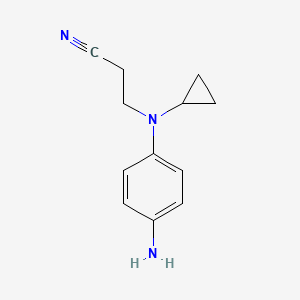
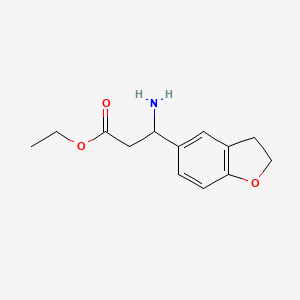
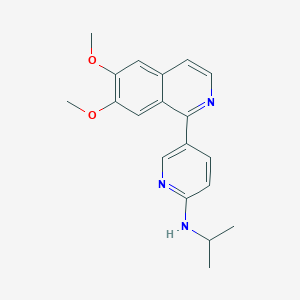
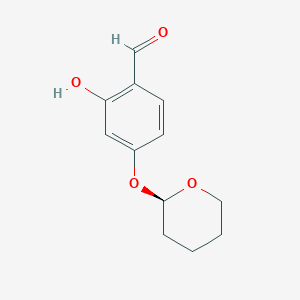
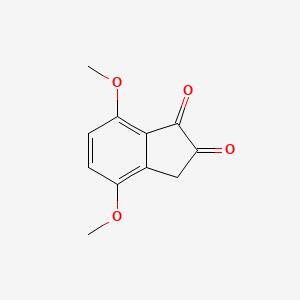
![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
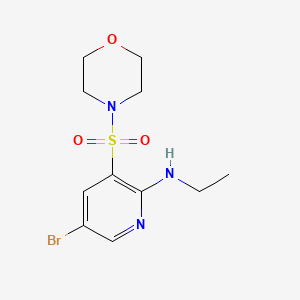
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
